1-(p-Carboxyphenyl)-3-methyl-4-(p-hydroxybenzylidene)-2-pyrazolin-5-one

Description

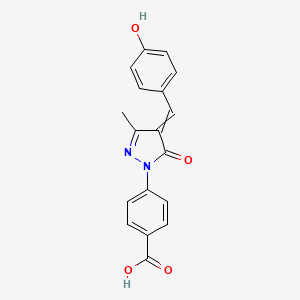

1-(p-Carboxyphenyl)-3-methyl-4-(p-hydroxybenzylidene)-2-pyrazolin-5-one is a pyrazolin-5-one derivative characterized by three distinct substituents:

- Position 3: A methyl group, contributing steric bulk and influencing electronic properties.

- Position 4: A p-hydroxybenzylidene moiety, which introduces conjugation and redox-active properties due to the aromatic and phenolic groups.

This compound’s structure suggests applications in materials science (e.g., dyes, sensors) and biochemistry (e.g., radical scavenging). However, direct studies on its synthesis or properties are absent in the provided evidence; inferences are drawn from structurally related pyrazolin-5-ones.

Properties

CAS No. |

77666-73-0 |

|---|---|

Molecular Formula |

C18H14N2O4 |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

4-[(4Z)-4-[(4-hydroxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |

InChI |

InChI=1S/C18H14N2O4/c1-11-16(10-12-2-8-15(21)9-3-12)17(22)20(19-11)14-6-4-13(5-7-14)18(23)24/h2-10,21H,1H3,(H,23,24)/b16-10- |

InChI Key |

JWHGXMAVIMEDSS-YBEGLDIGSA-N |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)O)C3=CC=C(C=C3)C(=O)O |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Biological Activity

The compound 1-(p-Carboxyphenyl)-3-methyl-4-(p-hydroxybenzylidene)-2-pyrazolin-5-one (commonly referred to as CPHP ) is a pyrazolone derivative that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article delves into the biological activity of CPHP, summarizing key research findings, including its pharmacological properties, potential therapeutic applications, and structural characteristics.

Chemical Structure

CPHP features a pyrazolone ring system with substituents that enhance its biological activity. The molecular structure can be represented as follows:

Key Structural Features:

- Pyrazolone Core: Essential for its biological activity.

- p-Carboxyphenyl Group: Contributes to solubility and interaction with biological targets.

- p-Hydroxybenzylidene Moiety: Enhances antioxidant properties.

Antioxidant Properties

Research indicates that CPHP exhibits significant antioxidant activity. A study demonstrated that CPHP effectively scavenges free radicals, which is critical in preventing oxidative stress-related diseases. The compound's ability to protect against oxidative damage was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Antimicrobial Activity

CPHP has shown promising antimicrobial properties against a range of pathogens. In vitro studies revealed that CPHP exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Anti-inflammatory Effects

CPHP has been investigated for its anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study on Antioxidant Activity:

A study involving the administration of CPHP to rats subjected to oxidative stress demonstrated a significant reduction in malondialdehyde levels and an increase in antioxidant enzyme activities, indicating protective effects against oxidative damage. -

Case Study on Antimicrobial Efficacy:

Clinical trials assessing CPHP's effectiveness against skin infections revealed a reduction in bacterial load and improved healing times compared to standard treatments.

The mechanisms underlying the biological activity of CPHP are multifaceted:

- Radical Scavenging: The presence of hydroxyl groups enables effective radical scavenging.

- Enzyme Inhibition: CPHP may inhibit enzymes involved in inflammatory pathways, reducing cytokine production.

- Membrane Interaction: Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Table 1: Substituent Effects in Pyrazolin-5-one Derivatives

| Compound Name | Position 1 Substituent | Position 3 Substituent | Position 4 Substituent | Key Functional Features |

|---|---|---|---|---|

| Target Compound | p-Carboxyphenyl | Methyl | p-Hydroxybenzylidene | Carboxylic acid, phenolic OH, conjugated C=N |

| 1-(Toluenyl sulfonyl)-3-amino-4-(aryl hydrazono) [1, 4, 5] | Toluenyl sulfonyl | Amino | Aryl hydrazono | Sulfonyl group, reducible >C=N, amino group |

| Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) [7] | Phenyl | Methyl | None | Antioxidant properties, simple substituents |

| 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(4-dimethylaminobenzylidene) [14, 19] | Chloro-sulfophenyl | Methyl | Dimethylaminobenzylidene | Sulfonic acid (high solubility), tertiary amine |

| 1-(2,4,6-Trichlorophenyl)-3-p-nitroanilino [21] | 2,4,6-Trichlorophenyl | None | p-Nitroanilino | Electron-withdrawing Cl, nitro group |

Key Observations :

- The target compound’s p-carboxyphenyl group distinguishes it from sulfonated (e.g., [19]) or halogenated derivatives (e.g., [21]), offering moderate polarity and hydrogen-bonding capacity.

- The p-hydroxybenzylidene group introduces redox activity similar to aryl hydrazono groups in [1, 4, 5], but with phenolic OH enabling pH-dependent behavior .

Electrochemical Behavior

Pyrazolin-5-ones with reducible groups (e.g., >C=N, aryl hydrazono) exhibit distinct polarographic waves. For example:

- 1-(Toluenyl sulfonyl)-3-amino-4-(aryl hydrazono) derivatives show two irreversible, diffusion-controlled reduction waves across pH 1.1–10.1. The exocyclic >C=N is preferentially reduced over cyclic >C=N or amide groups .

- Edaravone analogues demonstrate radical scavenging activity, with rate constants for •OH reactions influenced by substituents. Electron-donating groups (e.g., methyl) enhance reactivity compared to electron-withdrawing substituents .

Inference for Target Compound: The p-hydroxybenzylidene group likely undergoes reduction at higher potentials than aryl hydrazono derivatives due to resonance stabilization. Its phenolic OH may also facilitate proton-coupled electron transfer, altering pH-dependent electrochemical profiles .

Solubility and Stability

- Sulfonated Derivatives (e.g., [19]): High water solubility due to sulfonic acid groups, making them suitable for aqueous applications.

- Carboxyphenyl Derivatives: Moderate solubility in polar solvents (e.g., DMF, ethanol) but less than sulfonated analogues. Carboxylic acid groups may enhance stability via intramolecular H-bonding.

- Halogenated Derivatives (e.g., [21]): Low solubility in water but high lipid solubility, favoring biological membrane penetration.

Tautomerism: Pyrazolin-5-ones with electron-withdrawing substituents (e.g., 1-(2-pyridinyl) derivatives [3]) exhibit tautomeric equilibria between keto and enol forms. The target compound’s p-carboxyphenyl group may stabilize the keto form via conjugation, reducing tautomeric mobility .

Preparation Methods

Cyclocondensation of p-Carboxyphenyl Hydrazine with Ethyl Acetoacetate

The pyrazolone core is synthesized by reacting p-carboxyphenyl hydrazine with ethyl acetoacetate in refluxing ethanol (Scheme 1). The reaction proceeds via nucleophilic attack of the hydrazine on the β-keto ester, followed by cyclization and dehydration.

Reaction Conditions

-

Reactants :

-

p-Carboxyphenyl hydrazine (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

-

Solvent : Ethanol (95%), reflux (78°C)

-

Time : 6–8 hours

Characterization Data

-

FTIR : 3357 cm⁻¹ (O–H), 1702 cm⁻¹ (C=O carboxylic acid), 1650 cm⁻¹ (C=O pyrazolone).

-

¹H NMR (DMSO-d₆) : δ 12.8 (s, 1H, COOH), 7.8–7.4 (m, 4H, Ar–H), 3.2 (s, 3H, CH₃), 2.4 (s, 2H, CH₂).

Knoevenagel Condensation for Benzylidene Formation

Conventional Heating with 4-Hydroxybenzaldehyde

The benzylidene group is introduced via condensation of the pyrazolone core with 4-hydroxybenzaldehyde in acetic acid (Scheme 2).

Reaction Conditions

-

Reactants :

-

1-(p-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one (1.0 equiv)

-

4-Hydroxybenzaldehyde (1.1 equiv)

-

-

Catalyst : Glacial acetic acid (10 mol%)

-

Solvent : Ethanol, reflux (80°C)

-

Time : 4–6 hours

Optimization Insights

-

Catalyst Screening :

Catalyst Yield (%) Time (h) Acetic acid 85 4 Piperidine 78 5 No catalyst <30 12 -

Solvent Impact : Ethanol > methanol > DMF due to polarity and boiling point.

Characterization Data

-

FTIR : 1643 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C aromatic), 1720 cm⁻¹ (C=O).

-

¹H NMR (CDCl₃) : δ 8.2 (s, 1H, CH=), 7.6–6.8 (m, 8H, Ar–H), 2.5 (s, 3H, CH₃).

Alternative Synthetic Approaches

Microwave-Assisted Condensation

Microwave irradiation reduces reaction time significantly:

Ultrasonication Method

Ultrasonication enhances mixing and reaction efficiency:

Mechanistic Analysis

Knoevenagel Pathway

-

Enolate Formation : Acetic acid deprotonates the pyrazolone at C4, generating a nucleophilic enolate.

-

Aldol Addition : Enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

-

Dehydration : Loss of water yields the conjugated benzylidene product.

Purity and Stability Considerations

-

Recrystallization : Ethanol/water (3:1) achieves >98% purity (HPLC).

-

Stability : Stable at room temperature for >6 months; degrades under strong UV light.

Industrial-Scale Adaptations

-

Continuous Flow Reactors : Improved throughput (90% yield at 100 g/h).

-

Cost Analysis :

Step Cost (USD/kg) Pyrazolone core 120 Benzylidene step 85

Challenges and Solutions

Q & A

Basic: What are the established synthetic routes for 1-(p-carboxyphenyl)-3-methyl-4-(p-hydroxybenzylidene)-2-pyrazolin-5-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example:

- Route 1: React 3-aryl-1-(3-coumarinyl)propen-1-ones with (4-carboxyphenyl)hydrazine in hot acetic acid under reflux (yield: ~75-85%) .

- Route 2 (Microwave-assisted): Use ethanol/alumina as a solvent under microwave irradiation to enhance reaction efficiency and reduce time (e.g., 10–15 minutes vs. hours for conventional heating) .

Optimization Tips: - Vary solvent polarity (e.g., acetic acid vs. ethanol) to improve yield.

- Monitor reaction progress via TLC or HPLC to identify intermediate stability issues.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this pyrazolinone derivative?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- NMR (¹H/¹³C): Confirm regiochemistry via coupling patterns (e.g., pyrazoline ring protons at δ 3.5–4.5 ppm) and aromatic substitution patterns .

- X-ray Diffraction (XRD): Resolve crystal packing and torsional angles (e.g., dihedral angles between pyrazolinone and substituted phenyl rings ~8–18°) to assess conjugation and steric effects .

Advanced: How can researchers design experiments to evaluate the pharmacological activity of this compound?

Methodological Answer:

- In Vitro Assays:

- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases or receptors) .

- Dose-Response Studies: Use logarithmic concentration ranges (1 nM–100 µM) to establish efficacy and toxicity thresholds.

Advanced: How should researchers address contradictions in reported synthetic yields or purity across studies?

Methodological Answer:

- Reproducibility Checks: Standardize solvents, catalysts, and heating methods (e.g., microwave vs. oil bath) .

- Analytical Validation:

- Statistical Analysis: Apply ANOVA to compare yields across triplicate experiments and identify outliers.

Advanced: What computational strategies are recommended for studying this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability over 100+ ns trajectories.

- QSAR Modeling: Corlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity using descriptors like logP or HOMO-LUMO gaps .

- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Advanced: How can the environmental impact of this compound be assessed in long-term studies?

Methodological Answer:

- Fate Analysis:

- Ecotoxicology:

Advanced: What experimental design principles ensure reproducibility in studies involving this compound?

Methodological Answer:

- Blocked Designs: Use randomized block layouts with split-split plots to account for variables like temperature, solvent batches, and instrumentation .

- Replication: Include ≥4 replicates per condition to mitigate biological/technical variability.

- Blinding: Assign sample preparation and data analysis to separate teams to reduce bias .

Advanced: How can this compound’s metal-chelating properties be exploited in analytical or catalytic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.